Head-to-Head Comparison vs. Nimodipine: Clazosentan Sodium Demonstrates Superior Vasospasm Reduction
In a post-hoc propensity score-matched analysis of six randomized clinical trials comparing clazosentan (10 mg/h IV) to nimodipine (oral), clazosentan demonstrated significantly greater reduction in angiographic vasospasm (RRR 0.63; 95% CI: 0.46–0.75) and vasospasm-related morbidity/all-cause mortality (RRR 0.29; 95% CI: 0.04–0.48) [1]. Notably, nimodipine did not significantly reduce either outcome compared to placebo in this analysis, whereas clazosentan achieved RRR of 0.48 for vasospasm and 0.47 for morbidity/mortality versus placebo within the same pooled dataset [1].
| Evidence Dimension | Incidence of angiographic vasospasm (within 14 days post-aSAH) |
|---|---|
| Target Compound Data | Clazosentan 10 mg/h IV: RRR 0.63 (95% CI: 0.46–0.75) vs. nimodipine |
| Comparator Or Baseline | Nimodipine oral (standard dose): reference group |
| Quantified Difference | 63% relative risk reduction for vasospasm; 29% relative risk reduction for morbidity/mortality |
| Conditions | Post-hoc propensity score-matched analysis of 6 RCTs; patients with aSAH secured by clipping or coiling |
Why This Matters
This direct comparative data establishes clazosentan as the more effective prophylactic agent for cerebral vasospasm prevention, supporting its procurement over nimodipine for high-risk aSAH populations.
- [1] Comparison of Clazosentan and Nimodipine on Vasospasm and Vasospasm-Related Outcomes after Aneurysmal Subarachnoid Hemorrhage: A Post-hoc Propensity Score-Matched Analysis of Six Randomized Clinical Trials. J Korean Neurosurg Soc. 2025. DOI: ART003216674. View Source
